molecular formula C19H14N2OS B3299331 2-(Naphthalen-1-ylmethyl)-6-thiophen-2-ylpyridazin-3-one CAS No. 899752-61-5

2-(Naphthalen-1-ylmethyl)-6-thiophen-2-ylpyridazin-3-one

Cat. No. B3299331
CAS RN: 899752-61-5
M. Wt: 318.4 g/mol
InChI Key: JIWRTQMRBCKXQI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a naphthalene, thiophene, and pyridazine group . Naphthalene is a polycyclic aromatic hydrocarbon with the formula C10H8, thiophene is a heterocyclic compound with the formula C4H4S, and pyridazine is a heterocyclic compound with the formula C4H4N2 .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions such as condensation, acylation, and cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV-vis spectral methods . Computational methods like density functional theory (DFT) are also used to obtain the optimized structure .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve nucleophilic and amidation reactions . The exact reactions would depend on the specific functional groups present in the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often analyzed using techniques such as FT-IR, FT-Raman, NMR, and UV-vis spectral methods . These techniques can provide information about the compound’s molecular structure, which can then be used to infer its physical and chemical properties.

Mechanism of Action

The mechanism of action of such a compound would depend on its intended use. For example, some organoboron compounds are used as enzyme inhibitors or specific ligand drugs .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

The future directions for research on such a compound would depend on its properties and potential applications. For example, organoboron compounds have potential applications in pharmacy and biology .

properties

IUPAC Name

2-(naphthalen-1-ylmethyl)-6-thiophen-2-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2OS/c22-19-11-10-17(18-9-4-12-23-18)20-21(19)13-15-7-3-6-14-5-1-2-8-16(14)15/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWRTQMRBCKXQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C(=O)C=CC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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